molecular formula C18H22N3O+ B12569455 5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium CAS No. 189232-30-2

5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium

Cat. No.: B12569455
CAS No.: 189232-30-2
M. Wt: 296.4 g/mol
InChI Key: HIOBUGZDCYNGRM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including 5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium, typically involves several methods:

Industrial Production Methods

Industrial production of phenazine derivatives often employs multicomponent approaches and Pd-catalyzed N-arylation to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and antitumor properties.

    Medicine: Potential use in developing new drugs due to its biological activities.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium exerts its effects involves interaction with molecular targets and pathways. It may act by inhibiting specific enzymes or interacting with DNA, leading to its antimicrobial and antitumor activities .

Properties

CAS No.

189232-30-2

Molecular Formula

C18H22N3O+

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(10-ethylphenazin-10-ium-2-yl)amino]butan-1-ol

InChI

InChI=1S/C18H21N3O/c1-2-21-17-8-4-3-7-15(17)20-16-10-9-14(13-18(16)21)19-11-5-6-12-22/h3-4,7-10,13,22H,2,5-6,11-12H2,1H3/p+1

InChI Key

HIOBUGZDCYNGRM-UHFFFAOYSA-O

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)NCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.